Isonerylgeraniol-18-oic acid
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Overview
Description
Isonerylgeraniol-18-oic acid is a diterpenoid compound with the IUPAC name (2Z,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid . It is a naturally occurring compound found in the leaves of Calocedrus microlepic var. formosana
Preparation Methods
Isonerylgeraniol-18-oic acid can be isolated from the leaves of Calocedrus microlepic var. formosana . The isolation process involves extracting the leaves with organic solvents followed by chromatographic separation techniques to purify the compound . High-resolution electron impact mass spectroscopy (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structure of the compound .
Chemical Reactions Analysis
Isonerylgeraniol-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Isonerylgeraniol-18-oic acid has several scientific research applications. In chemistry, it is used as a model compound to study the reactivity of diterpenoids . In biology, it has been investigated for its cytotoxic activity against certain cancer cell lines . In medicine, it holds potential as a lead compound for the development of new therapeutic agents . Additionally, it is used in the industry for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of isonerylgeraniol-18-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and subsequent cell death . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Isonerylgeraniol-18-oic acid is similar to other diterpenoids such as nerylgeraniol-18-oic acid and 15-methoxypinusolidic acid . it is unique due to its specific structural features and reactivity. For instance, nerylgeraniol-18-oic acid has a similar backbone but differs in the position and type of functional groups .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2Z,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13- |
InChI Key |
USXGDFAHMRCBBX-AGZUIYMTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |
Origin of Product |
United States |
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